Saroglitazar is a novel, non-thiazolidinedione, non-fibric acid derivative designed as a dual regulator of lipids and glucose metabolism. [] It is classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [] Saroglitazar plays a crucial role in scientific research, particularly in the study of metabolic disorders, including diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Saroglitazar effectively manages diabetic dyslipidemia by significantly reducing triglyceride levels, improving other lipid parameters, and demonstrating a favorable impact on glycemic control. [, , , , , , , , , , , , , , , ]
Saroglitazar has shown potential as a therapeutic agent for NAFLD, demonstrating improvements in liver stiffness, transaminase levels, liver fat content, and histology in both pre-clinical models and clinical studies. [, , , , , , , ]
Saroglitazar exerts its effects by activating both PPARα and PPARγ, nuclear receptor-type transcription factors involved in regulating lipid and glucose metabolism. [, ]
Activation of PPARα leads to increased lipolysis, fatty acid oxidation, and reduction in hepatic triglyceride production. [] This results in decreased triglyceride, free fatty acid, and very-low-density lipoprotein cholesterol levels. []
Activation of PPARγ enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. [] This contributes to improved glycemic control.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6